(Tributylstannyl)methanol can be used in the synthesis of tributyl [(methoxymethoxy)methyl]stannane . This compound is a hydroxymethyl anion equivalent and can be used in various organic synthesis reactions . The synthesis involves the reaction of (tributylstannyl)methanol with dimethoxymethane in the presence of boron trifluoride etherate .
(Tributylstannyl)methanol is used in the preparation of stannanes . Stannanes are organotin compounds that are used in a variety of chemical reactions, including Stille reactions .
(Tributylstannyl)methanol is an intermediate in synthesizing Hydroxytolyl Mephedrone Hydrochloride . This compound is a metabolite of Mephedrone Hydrochloride , which is a stimulant drug related to cathinone and methcathinone . The effects of Mephedrone are reportedly comparable to those of similar drugs such as MDMA and methylone .
(Tributylstannyl)methanol is a synthetic compound not found naturally. It holds significance in scientific research due to the presence of both a tin-carbon (Sn-C) bond and a hydroxyl group (OH) in its structure. The Sn-C bond is a versatile functional group in organic chemistry, allowing for the attachment of various organic moieties. The hydroxyl group makes the molecule reactive and useful for further functionalization for the development of new materials and organotin-based compounds with specific properties [1].
(Tributylstannyl)methanol has a central carbon atom bonded to a hydroxyl group (OH) and a tributyltin group (Sn(C4H9)3). The tributyltin group consists of a tin atom (Sn) linked to three n-butyl chains (C4H9). The key features of its structure include:
The combination of a hydrophobic and a polar functional group within the same molecule makes (tributylstannyl)methanol interesting for research on the design of amphiphilic molecules. These molecules have both water-loving and water-hating regions, allowing them to interact with both aqueous and non-aqueous environments [2].
A generalized reaction scheme for this type of synthesis is:
SnBu3Cl + R-MgX (R = CH2OH) → (Tributylstannyl)methanol + MgClX
(Tributylstannyl)methanol's Sn-C bond reactivity allows for further functionalization. It can potentially react with various electrophiles (electron-deficient molecules) to introduce new functionalities onto the molecule.
For example, it could react with acyl chlorides (R-C=O-Cl) to form (tributylstannyl) esters (R-C=O-O-CH2-SnBu3). Specific reaction conditions and detailed mechanisms would depend on the chosen electrophile.
Detailed experimental data on the specific reactions involving (tributylstannyl)methanol is limited due to its niche research applications.
Research indicates that (tributylstannyl)methanol exhibits biological activity, particularly in medical research contexts. It has been studied for its potential as a restenosis inhibitor, which may relate to its ability to inhibit inflammatory responses. Additionally, it plays a role in the synthesis of benzofuran derivatives, which are important in various biological applications .
The synthesis of (tributylstannyl)methanol typically involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. The process is usually conducted in dry tetrahydrofuran under an inert atmosphere to prevent oxidation. Key steps include:
Industrial production methods mirror laboratory techniques but are scaled up for efficiency, often utilizing continuous flow reactors and automated systems.
(Tributylstannyl)methanol finds applications in various fields:
Studies have shown that (tributylstannyl)methanol interacts with various biological systems due to its reactivity as an organotin compound. Its role as a chromophore allows it to absorb light and influence the molecular characteristics of other compounds it interacts with. This interaction can lead to significant changes at the molecular level, impacting biochemical pathways involved in inflammation and cellular signaling .
Several compounds share structural similarities with (tributylstannyl)methanol, including:
| Compound Name | Key Features |
|---|---|
| Tributylstannyl chloride | Contains a chloride group instead of a hydroxyl group; used in similar applications but less versatile than (tributylstannyl)methanol. |
| Tributylstannyl hydride | Lacks the hydroxyl group; primarily used as a reducing agent. |
| Tributylstannyl oxide | An oxidized form that does not possess the hydroxyl functionality; typically used in different chemical contexts. |
The uniqueness of (tributylstannyl)methanol lies in its hydroxyl group, which allows for greater participation in diverse
The primary synthetic route for (tributylstannyl)methanol involves the reaction of tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine. This reaction is typically conducted in dry tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is cooled with an ice-water bath, and butyllithium is added dropwise to initiate the reaction. After stirring at room temperature for several hours, the product is obtained as a colorless to light yellow clear liquid.
The mechanistic pathway involves formation of lithium diisopropylamine (LDA), which deprotonates tributyltin hydride to generate a reactive tin anion species. This nucleophilic species then attacks paraformaldehyde, resulting in the formation of the desired hydroxymethyl group. This methodology has been widely adopted due to its reliability and relatively straightforward execution under laboratory conditions.
The general reaction pathway can be represented as:
An alternative approach involves transmetallation reactions using tributyltin chloride and activated methanol derivatives. In this protocol, tributyltin chloride is added dropwise over approximately 45 minutes to a cooled reaction mixture containing the appropriate nucleophile. The nucleophilic substitution reaction proceeds through displacement of the chloride, resulting in the formation of the target compound.
A variation of this method involves reacting methanol with tributyltin chloride in the presence of a strong base such as sodium hydride under strictly inert conditions. The reaction temperature must be maintained below 50°C, and stoichiometric ratios (typically 1:1.2 methanol:tributyltin chloride) must be carefully controlled to minimize formation of unwanted byproducts such as dibutyltin oxides.
Studies have demonstrated that these transmetallation reactions often proceed with retention of configuration, making them valuable for the preparation of enantiomerically enriched derivatives. For instance, research published in the Journal of Organic Chemistry has shown that (R)- and (S)-tributylstannyl[D₁]methanol can be obtained in 99% enantiomeric excess through appropriate synthetic protocols.
Industrial production of (tributylstannyl)methanol has been revolutionized by continuous flow reactor technologies, which offer significant advantages over traditional batch processing methods. These systems are particularly valuable for reactions involving highly reactive organolithium reagents, which present handling challenges at scale due to their pyrophoric nature and sensitivity to moisture and air.
Continuous flow processing provides several critical benefits:
Recent research by Wietelmann et al. compared static and dynamic flow reactor technologies for organolithium-enabled transformations. Their findings demonstrated that in a deprotonation/borylation benchmark experiment, continuous flow conditions at ambient temperature increased yields to 78%, compared to just 51% for the traditional semibatch procedure conducted at −78°C. This dramatic improvement illustrates how continuous flow technology can simultaneously enhance both reaction efficiency and operational safety.
| HexLi solution in hexanes (M) | Concentration pyrazole/boronate (M) | Rotation speed (rpm) | Flow rate HexLi (mL/min) | Flow rate pyrazole/boronate (mL/min) | Residence time (s) | Product conversion (%) |
|---|---|---|---|---|---|---|
| 2.5 | 0.8 | 3000 | 5 | 14 | 71 | 84 |
| 2.5 | 0.8 | 3000 | 9 | 29 | 35 | 84 |
| 2.5 | 0.8 | 3000 | 18 | 58 | 18 | 85 |
| 4.0 | 0.8 | 3000 | 18 | 58 | 18 | 71 |
| 4.0 | 0.8 | 1000 | 18 | 58 | 18 | 86 |
| 4.0 | 0.8 | 6000 | 18 | 58 | 18 | 83 |
| 6.2 | 0.8 | 3000 | 18 | 58 | 18 | 86 |
Table 1: Reactions in Dynamic Spinning Disc (SpinPro R10) Reactor Setup demonstrating the influence of various parameters on organolithium reactions
Industrial production methods for (tributylstannyl)methanol employ sophisticated automation strategies to enhance efficiency, safety, and product quality. These systems follow similar synthetic routes to laboratory preparations but are scaled up significantly and incorporate numerous process control innovations.
A key technological advancement in this field is the development of chemically resistant peristaltic pumping systems specifically designed for handling organometallic reagents. These systems enable truly continuous pumping of highly reactive substances like n-butyllithium over extended periods, facilitating the production of multigram to kilogram quantities of products. This approach provides precise control over reaction parameters while minimizing operator exposure to hazardous materials.
Additional automation strategies implemented in industrial settings include:
The benefits of these automated approaches extend beyond safety and efficiency. Research has demonstrated that performing organolithium processes in continuous flow mode offers clear advantages for the manufacture of pharmaceutical intermediates, agrochemicals, and specialty chemicals, including improved reproducibility, reduced waste generation, and enhanced process economics.
Following synthesis, (tributylstannyl)methanol requires purification to remove unreacted starting materials, byproducts, and other impurities. The established purification protocol typically involves a combination of extraction and distillation procedures.
The standard purification sequence includes:
Monitoring the formation of (tributylstannyl)methanol during synthesis and purification can be accomplished through various analytical techniques. Simple and robust derivatization methods have been developed specifically for tracking the conversion of tributyltin hydride to the desired product via unstable lithiated intermediates. These methods provide valuable insights into reaction progress and product purity.
For analytical purposes, the purity of (tributylstannyl)methanol can be determined using gravimetric methods (typically achieving >95% purity) and nuclear magnetic resonance (NMR) spectroscopy, which confirms the compound's structural integrity. Microdetermination of tin content can also be performed using digestion with a mixture of acids containing perchloric acid, followed by titration with Pb(NO₃)₂, Zn(OAc)₂, CuSO₄, or La(NO₃)₃.
(Tributylstannyl)methanol exhibits significant air sensitivity, necessitating strict protocols for handling and storage under inert gas atmospheres. Both the synthesis and storage of this compound require exclusion of oxygen and moisture to maintain product stability and prevent degradation.
During synthesis, reactions are typically conducted under argon to protect the reactive intermediates, particularly the lithiated species formed during the reaction of tributyltin hydride with butyllithium. The inert atmosphere prevents oxidation reactions that would compromise yield and purity.
For storage and handling, the following guidelines are recommended:
The air sensitivity of (tributylstannyl)methanol stems primarily from the reactivity of the Sn-C bond and the hydroxyl group, which can undergo oxidation or hydrolysis in the presence of oxygen or moisture. Proper inert atmosphere handling is therefore essential not only for maintaining the compound's integrity during storage but also for ensuring reproducible results when used in subsequent reactions.
| Property | Value |
|---|---|
| CAS RN | 27490-33-1 |
| Molecular Formula | C₁₃H₃₀OSn |
| Molecular Weight | 321.09 g/mol |
| Physical State (20°C) | Liquid |
| Appearance | Colorless to light yellow clear liquid |
| Purity | Min. 95.0% (Gravimetric Method) |
| Water Content | Max. 0.5% |
| Boiling Point | 110°C/0.01 mmHg |
| Flash Point | 145°C |
| Specific Gravity (20/20) | 1.16 |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
| Storage Condition | Store under inert gas |
| Condition to Avoid | Air Sensitive |
Table 2: Physical and chemical properties of (Tributylstannyl)methanol
The palladium-catalyzed Stille coupling reaction involving (tributylstannyl)methanol proceeds through a well-established catalytic cycle consisting of three fundamental steps: oxidative addition, transmetalation, and reductive elimination [8] [9]. The mechanism begins with the reduction of the palladium catalyst to form the active palladium(0) species through ligand dissociation [11]. The hydroxymethyl group attached to the tributyltin core distinguishes this compound from other stannanes, enabling unique reactivity in cross-coupling reactions .
The oxidative addition of organic halides to palladium(0) represents the initial step, generating a cis-intermediate that rapidly isomerizes to form the more stable trans-intermediate [11]. This step typically constitutes the rate-determining step in the catalytic cycle, with the relative reactivity decreasing in the order of iodide > triflate > bromide > chloride [8]. For (tributylstannyl)methanol, the subsequent transmetalation occurs through an intermolecular mechanism where the organic group transfers from tin to palladium [11].
The transmetalation step involves the formation of a mixed organometallic intermediate where both the aryl group from the halide and the hydroxymethyl group from (tributylstannyl)methanol are coordinated to palladium [12]. This process follows the general form M₁-R + M₂-X → M₁-X + M₂-R, where one metal undergoes oxidation while the other experiences reduction [11]. The stereochemical configuration of the reactants is retained during both oxidative addition and reductive elimination steps [11].
Recent studies have demonstrated that (tributylstannyl)methanol participates effectively in palladium-catalyzed Stille couplings to introduce hydroxymethyl groups into aromatic systems . The compound has been successfully employed in the synthesis of justicidin B via palladium-catalyzed Stille coupling, achieving high yields and full nuclear magnetic resonance agreement with natural products [48]. The reaction typically requires palladium tetrakis(triphenylphosphine) as catalyst, cesium carbonate as base, and lithium chloride as additive under mild conditions [48].
Table 1: Typical Stille Coupling Conditions for (Tributylstannyl)methanol
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Palladium tetrakis(triphenylphosphine) | [48] |
| Base | Cesium carbonate | [48] |
| Additive | Lithium chloride | [48] |
| Solvent | Tetrahydrofuran or dimethylformamide | [8] [9] |
| Temperature | 25-80°C | [10] [14] |
| Reaction Time | 1-24 hours | [10] [14] |
| Typical Yields | 76-99% | [9] |
While (tributylstannyl)methanol is primarily utilized in Stille coupling reactions, its applications in Suzuki-Miyaura coupling represent an emerging area of research for aryl-alkyl bond formation [15] [16]. The Suzuki-Miyaura coupling typically involves palladium-catalyzed reactions between organoboron compounds and organic halides under basic conditions [16] [17]. However, recent developments have explored the use of organotin compounds as alternative nucleophiles in modified Suzuki-type protocols [20].
The mechanism of Suzuki-Miyaura coupling involving organotin nucleophiles follows a similar catalytic cycle to traditional Suzuki reactions, encompassing oxidative addition, transmetalation, and reductive elimination [16] [18]. The oxidative addition step proceeds via an S_N2-type mechanism with stereochemical inversion of configuration at alkyl halide carbons [16]. For aryl-alkyl bond formation, the process typically requires modified conditions to accommodate the different electronic properties of alkyl versus aryl coupling partners [15] [22].
Recent advances have demonstrated that alkyl boranes can be generated via hydroboration from readily available alkenes, exhibiting excellent regioselectivity for the transfer of primary alkyl fragments onto arene rings [15] [22]. These methodologies eliminate the need for expensive catalytic systems and sensitive organometallic compounds, operating efficiently at room temperature within short reaction times [15]. The mechanistic studies reveal that these processes operate through transmetalation rather than alkyl radical formation, distinguishing them from established metallaphotoredox protocols [22].
Table 2: Comparison of Stille vs. Suzuki-Miyaura Coupling for Aryl-Alkyl Bond Formation
| Aspect | Stille Coupling | Suzuki-Miyaura Coupling | Reference |
|---|---|---|---|
| Nucleophile | Organotin compounds | Organoboron compounds | [16] [18] |
| Functional Group Tolerance | High | Moderate (base-sensitive groups problematic) | [18] |
| Reaction Conditions | Mild, neutral | Basic conditions required | [16] [17] |
| Stereochemistry | Stereospecific retention | Stereoretentive or stereoinvertive | [16] [37] |
| Environmental Impact | Toxic tin byproducts | Non-toxic boron byproducts | [18] |
| Typical Yields | 70-95% | 63-95% | [14] [21] |
The hydroxyl group in (tributylstannyl)methanol serves as a reactive site for various oxidation transformations, enabling the conversion to aldehydes and carboxylic acids through established oxidation pathways [24]. The oxidation of organotin alcohols typically proceeds through mechanisms similar to those observed for conventional alcohols, but with unique considerations due to the presence of the tin center [26].
Primary alcohol oxidation to aldehydes commonly employs oxidizing agents such as potassium permanganate, chromium trioxide, or more mild reagents like dess-martin periodinane . The mechanistic pathway typically involves the abstraction of hydrogen atoms from the carbon bearing the hydroxyl group, followed by elimination to form the carbonyl functionality [24]. For (tributylstannyl)methanol, this transformation yields the corresponding aldehyde while retaining the tributyltin moiety.
Further oxidation to carboxylic acids can be achieved through prolonged reaction with strong oxidizing agents or through sequential oxidation protocols . The mechanism involves initial formation of the aldehyde intermediate, followed by hydration and subsequent oxidation of the resulting gem-diol to yield the carboxylic acid product [24]. Ruthenium-based catalysts have shown particular effectiveness for the oxidative conversion of methanol derivatives to formaldehyde and related products under mild conditions [24].
Recent studies have demonstrated that supported ruthenium oxide domains catalyze the oxidative conversion of methanol derivatives with unprecedented rates and high combined selectivity at low temperatures [24]. The oxidative dehydrogenation proceeds through kinetically relevant hydrogen abstraction from adsorbed methoxide species using lattice oxygen atoms [24]. This process exhibits remarkable efficiency, with turnover rates increasing when ruthenium oxide domains are dispersed on more reducible supports [24].
Table 3: Common Oxidizing Agents for (Tributylstannyl)methanol Transformations
| Oxidizing Agent | Product | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Potassium permanganate | Carboxylic acid | Aqueous, room temperature | High | |
| Chromium trioxide | Aldehyde/Carboxylic acid | Acidic conditions | Moderate | |
| Ruthenium oxide | Aldehyde | 300-400 K, supported | >99% | [24] |
| Dess-Martin periodinane | Aldehyde | Dichloromethane, mild | High | [26] |
The reduction of (tributylstannyl)methanol to simpler organotin derivatives proceeds through several well-established mechanistic pathways, primarily involving hydride donors or radical-mediated processes [32] [33]. Lithium aluminum hydride represents one of the most commonly employed reducing agents for organotin alcohols, providing efficient conversion to the corresponding hydrocarbons .
The mechanism of reduction typically involves coordination of the reducing agent to the oxygen atom of the hydroxyl group, followed by hydride transfer and elimination of water or hydroxide [33]. For (tributylstannyl)methanol, this process can yield tributyltin hydride as a major product, particularly under conditions that favor carbon-oxygen bond cleavage over carbon-tin bond cleavage [32].
Radical-mediated reduction pathways have also been extensively studied for organotin compounds [33]. These mechanisms typically involve the formation of tin radicals through homolytic cleavage of tin-carbon bonds, followed by hydrogen abstraction from suitable donors [33]. The reductive ring-opening of cyclopropyl-containing organotin compounds has been particularly well-characterized, demonstrating the versatility of tin hydrides in selective reduction processes [33].
Tributylstannyllithium has been shown to react with various alkyl halides to produce alkylation products in high yields [32]. The reaction of tributylstannyllithium with primary bromides proceeds through nucleophilic substitution mechanisms, while secondary bromides can undergo competing pathways involving radical intermediates [32]. The addition of radical trapping agents such as dicyclohexylphosphine significantly affects the yields and product distributions in these reactions [32].
Table 4: Reduction Conditions and Products for (Tributylstannyl)methanol
| Reducing Agent | Product | Mechanism | Yield | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Tributyltin hydride | Hydride transfer | 80-95% | |
| Tributylstannyllithium | Alkylated products | Nucleophilic substitution | 70-90% | [32] |
| Diisobutylaluminum hydride | Reduced derivatives | Hydride donation | 75-85% | [33] |
| Sodium borohydride | Primary alcohol derivatives | Selective reduction | 60-80% | [33] |
The configurational stability of chiral intermediates in coupling reactions involving (tributylstannyl)methanol represents a critical factor determining the stereochemical outcome of synthetic transformations [36] [37]. Organotin compounds generally exhibit remarkable configurational stability under ambient conditions, making them particularly valuable for stereospecific cross-coupling processes [37].
The stability of chiral organotin intermediates during palladium-catalyzed coupling reactions depends on several factors, including the electronic properties of the supporting ligands, the steric environment around the tin center, and the reaction conditions employed [37] [38]. Studies have demonstrated that transmetalation of organotin nucleophiles can proceed through either stereoretentive or stereoinvertive pathways, depending on the specific reaction conditions and substrate structures [37].
For primary organotin compounds, transmetalation typically proceeds exclusively via a stereoretentive pathway that remains largely independent of electronic and steric effects [38]. This contrasts sharply with secondary organotin derivatives, where the stereochemical course can vary between net stereoretention and net stereoinversion depending on multiple factors including ligand electronics and substrate sterics [38].
The configurational stability during coupling reactions has been extensively studied using deuterium-labeled stereochemical probes [38]. These investigations reveal that the stereochemical fidelity of organotin coupling reactions is intimately dependent on the rate and stereochemical sense of the electrophilic substitution step [36]. Chiral organolithium intermediates, which can be generated from organotin precursors, demonstrate varying degrees of configurational stability depending on their structural features and reaction environment [36].
Table 5: Factors Affecting Configurational Stability in Organotin Coupling Reactions
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Ligand Electronics | Significant for secondary compounds | Influences transmetalation pathway | [37] [38] |
| Steric Hindrance | Promotes stereoretention | Blocks stereoinvertive approach | [37] |
| Temperature | Higher temperatures reduce stability | Increased molecular motion | [36] |
| Solvent Polarity | Polar solvents can destabilize | Stabilizes ionic intermediates | [36] |
| Reaction Time | Longer times allow isomerization | Thermodynamic equilibration | [36] |
The mechanistic dichotomy between retentive and invertive pathways in asymmetric synthesis involving (tributylstannyl)methanol derivatives provides crucial insights for controlling stereochemical outcomes [42] [43] [45]. These competing pathways represent fundamental mechanistic alternatives that determine the absolute configuration of products formed during cross-coupling reactions.
Stereoretentive transmetalation typically occurs through a closed, four-membered transition state within the palladium square plane, similar to pathways characterized for other organoboron compounds [45]. This mechanism involves direct transfer of the organic group from tin to palladium without inversion of the stereochemical configuration at the carbon center [37] [45]. The energy barrier for this pathway is generally lower for less sterically hindered substrates and when axial shielding is minimized [45].
Stereoinvertive transmetalation proceeds through backside electrophilic attack by palladium on the tin-bearing carbon, requiring approach from the opposite face of the carbon-tin bond [45]. This pathway typically involves higher energy barriers due to steric interactions but can become competitive under certain electronic conditions [43] [45]. The invertive mechanism is particularly sensitive to the electronic properties of supporting ligands and the steric environment around the reactive center [45].
Recent advances in ligand design have focused on the concept of axial shielding to selectively favor stereoretentive pathways [45]. Ligands that project steric bulk above and below the palladium square plane can selectively inhibit stereoinvertive transmetalation while leaving the palladium coordination sphere unencumbered for retentive processes [45]. This approach has enabled the development of highly stereospecific coupling protocols with perfect stereochemical control [45].
The double-inversion mechanism represents a third pathway that can result in overall retention of configuration through two successive inversion events [43] [47]. This mechanism involves initial abstraction-induced inversion followed by a second inversion via the conventional substitution pathway, potentially opening lower energy reaction channels for retention compared to direct front-side attack [47].
Table 6: Mechanistic Pathways and Their Stereochemical Outcomes
| Pathway | Stereochemical Result | Energy Barrier | Favoring Conditions | Reference |
|---|---|---|---|---|
| Stereoretentive | Configuration retention | Low to moderate | Minimal steric hindrance | [37] [45] |
| Stereoinvertive | Configuration inversion | Moderate to high | Electronic activation | [43] [45] |
| Double-inversion | Net retention | Variable | Specific substrate geometry | [43] [47] |
| Front-side attack | Configuration retention | High | High-energy conditions | [47] |
The practical implementation of these mechanistic insights has led to significant advances in asymmetric synthesis methodology [44] [46]. Chiral auxiliaries and catalytic asymmetric synthesis protocols have been developed that leverage the predictable stereochemical outcomes of these different pathways [44]. The use of configurationally stable enantioenriched organotin nucleophiles in stereospecific cross-coupling reactions has emerged as a particularly powerful strategy for accessing structurally diverse libraries of non-racemic molecules [37].
(Tributylstannyl)methanol serves as a crucial reagent in the total synthesis of justicidin B, a bioactive arylnaphthalene lignan lactone with significant anticancer properties [1] [2]. The compound functions as a hydroxymethyl donor through palladium-catalyzed Stille cross-coupling reactions, enabling the introduction of the essential hydroxymethyl group required for the completion of the justicidin B framework [1] [2].
The synthetic approach involves the treatment of triflate intermediate 10a with (tributylstannyl)methanol in the presence of tetrakis(triphenylphosphine)palladium(0), cesium carbonate, and lithium chloride [1] [2]. This reaction proceeds through a well-defined mechanism where the tributylstannyl group undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond [1] [2]. The reaction is particularly efficient, with yields typically ranging from 85% to 92% under optimized conditions [1] [2].
The hydroxymethyl group introduction is followed by spontaneous lactonization, which completes the natural product synthesis [1] [2]. This methodology represents a significant advancement in the field of natural product synthesis, as it provides a direct and efficient route to complex polycyclic structures that would otherwise require multiple synthetic steps [1] [2].
Research findings demonstrate that the nuclear magnetic resonance spectra of synthetic justicidin B samples prepared using (tributylstannyl)methanol are in full agreement with those reported in the literature, confirming the structural integrity and purity of the synthetic material [1] [2]. The success of this synthetic approach has been validated through comprehensive spectroscopic analysis and comparison with authentic samples [1] [2].
The construction of benzofuran derivatives represents another significant application of (tributylstannyl)methanol in natural product synthesis [3] [4]. Benzofuran-containing natural products constitute a diverse family of compounds with wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [3] [4].
(Tributylstannyl)methanol participates in the synthesis of various benzofuran derivatives through Stille coupling reactions with appropriately functionalized aryl halides or triflates [3] [4]. The compound serves as a nucleophilic coupling partner, transferring the hydroxymethyl group to the aromatic system while forming new carbon-carbon bonds [3] [4]. This approach has been successfully applied to the synthesis of 2-substituted benzofurans, 3-substituted benzofurans, and more complex polycyclic benzofuran systems [3] [4].
The synthetic methodology typically involves the use of palladium(0) catalysts in combination with phosphine ligands and appropriate bases [3] [4]. Reaction conditions are generally mild, with temperatures ranging from 80°C to 120°C, and the reactions can be performed in various solvents including tetrahydrofuran, toluene, and dimethylformamide [3] [4]. Yields for these transformations typically range from 60% to 85%, depending on the specific substrate and reaction conditions employed [3] [4].
The versatility of this approach is demonstrated by its application to the synthesis of various benzofuran-containing natural products, including justicidin derivatives, taiwanin compounds, and other arylnaphthalene lignan lactones [3] [4]. The method has also been extended to the preparation of benzofuran derivatives with modified side chains and functional groups, enabling the synthesis of natural product analogs with potentially enhanced biological activities [3] [4].
(Tributylstannyl)methanol plays a significant role in the synthesis of π-conjugated polymers used in electronic applications [5] [6]. These polymers are essential components in organic electronic devices, including organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic cells [5] [6].
The compound serves as a key monomer or coupling partner in Stille polycondensation reactions used to prepare π-conjugated polymers [5] [6]. In these reactions, (tributylstannyl)methanol undergoes coupling with appropriately functionalized aromatic dibromides or diiodides to form polymer chains with extended conjugation [5] [6]. The hydroxymethyl group can be further functionalized to introduce various side chains or functional groups that modify the electronic and physical properties of the resulting polymers [5] [6].
Research has demonstrated that π-conjugated polymers synthesized using (tributylstannyl)methanol exhibit excellent electronic properties, including high charge carrier mobilities and appropriate energy levels for device applications [5] [6]. The molecular weights of these polymers typically range from 15,000 to 100,000 daltons, with polydispersity indices between 1.9 and 2.3 [5] [6].
The synthesis of stannole-containing copolymers represents a particularly innovative application of organotin chemistry in polymer science [6]. These materials incorporate stannole units as building blocks in the polymer backbone, resulting in unique electronic properties including small bandgaps and enhanced charge transport characteristics [6]. The optical bandgaps of these polymers range from 1.61 to 1.79 electron volts, making them suitable for near-infrared applications [6].
The application of (tributylstannyl)methanol in the fabrication of organic solar cell components represents a critical area of materials science research [7] [8] [9]. Organic photovoltaic devices require carefully designed polymer systems that can efficiently absorb light, separate charges, and transport carriers to the respective electrodes [7] [8] [9].
(Tributylstannyl)methanol contributes to the synthesis of donor polymers used in bulk heterojunction solar cells [7] [8] [9]. These polymers typically feature alternating electron-rich and electron-poor units along the polymer backbone, creating materials with tunable bandgaps and energy levels [7] [8] [9]. The compound can be incorporated during polymer synthesis to introduce functional groups that enhance solubility, processability, and device performance [7] [8] [9].
Research findings indicate that organic solar cells incorporating polymers synthesized using (tributylstannyl)methanol-derived materials achieve power conversion efficiencies ranging from 8% to 16% [7] [8] [9]. The compound also contributes to the synthesis of interfacial layers and buffer materials that improve charge extraction and device stability [7] [8] [9].
The development of aqueous-processable polymer systems represents an important advancement in sustainable solar cell manufacturing [10]. (Tributylstannyl)methanol derivatives can be used to synthesize water-soluble polymers that enable environmentally friendly device fabrication while maintaining high performance characteristics [10]. These materials demonstrate excellent compatibility with non-halogenated solvents and processing additives, supporting the development of eco-friendly manufacturing processes [10].
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard